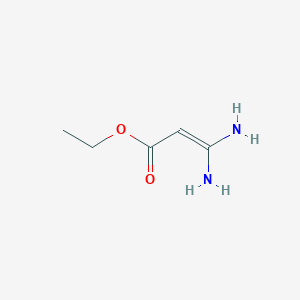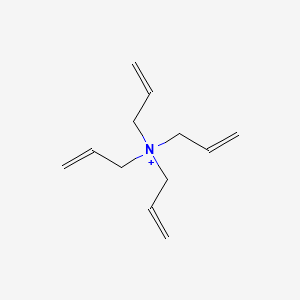
Tetraprop-2-enylazanium
Vue d'ensemble
Description
Tetraprop-2-enylazanium, also known as TPA, is a quaternary ammonium compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TPA is a highly polar and water-soluble compound that can be synthesized through various methods. In
Mécanisme D'action
The mechanism of action of Tetraprop-2-enylazanium is not fully understood, but it is believed to interact with cell membranes and disrupt their structure. Tetraprop-2-enylazanium is a cationic compound that can bind to negatively charged molecules such as DNA and RNA. This interaction can lead to the formation of Tetraprop-2-enylazanium-DNA complexes, which can affect gene expression and protein synthesis.
Biochemical and Physiological Effects
Tetraprop-2-enylazanium has been shown to have various biochemical and physiological effects. In vitro studies have shown that Tetraprop-2-enylazanium can induce apoptosis in cancer cells by activating caspase enzymes. Tetraprop-2-enylazanium has also been shown to inhibit the growth of bacteria and fungi, making it a potential antimicrobial agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Tetraprop-2-enylazanium in lab experiments is its high solubility in water, which makes it easy to handle and dissolve in aqueous solutions. Tetraprop-2-enylazanium is also stable under a wide range of pH and temperature conditions, making it a versatile compound for various experiments.
However, Tetraprop-2-enylazanium has some limitations for lab experiments. Tetraprop-2-enylazanium is a highly reactive compound that can react with other molecules in solution, leading to the formation of unwanted byproducts. Tetraprop-2-enylazanium can also be toxic to cells at high concentrations, which can affect the validity of experimental results.
Orientations Futures
There are several future directions for the research of Tetraprop-2-enylazanium. One direction is the development of Tetraprop-2-enylazanium-based liposomes for drug delivery. Tetraprop-2-enylazanium-based liposomes have shown promise in preclinical studies, and further research is needed to optimize their properties and improve their efficacy.
Another direction is the development of Tetraprop-2-enylazanium-based catalysts for organic synthesis. Tetraprop-2-enylazanium-based catalysts have shown high selectivity and activity, but further research is needed to understand their mechanism of action and optimize their properties for specific reactions.
Conclusion
In conclusion, Tetraprop-2-enylazanium is a unique compound with potential applications in various scientific fields. Its high solubility in water, stability under different conditions, and ability to form complexes with DNA and RNA make it a valuable tool for research. Further research is needed to fully understand the mechanism of action of Tetraprop-2-enylazanium and optimize its properties for specific applications.
Applications De Recherche Scientifique
Tetraprop-2-enylazanium has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of Tetraprop-2-enylazanium is in the field of drug delivery. Tetraprop-2-enylazanium can be used as a cationic lipid to form liposomes that can encapsulate drugs and deliver them to specific cells or tissues. Tetraprop-2-enylazanium-based liposomes have been shown to have high transfection efficiency and low cytotoxicity, making them an attractive option for gene therapy.
Another potential application of Tetraprop-2-enylazanium is in the field of catalysis. Tetraprop-2-enylazanium can be used as a catalyst for various reactions such as the Michael addition reaction, aldol reaction, and Mannich reaction. Tetraprop-2-enylazanium-based catalysts have been shown to have high selectivity and activity, making them a valuable tool for organic synthesis.
Propriétés
IUPAC Name |
tetrakis(prop-2-enyl)azanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5-8H,1-4,9-12H2/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJMIAZRBZSBQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[N+](CC=C)(CC=C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30328845 | |
| Record name | TETRAPROP-2-ENYLAZANIUM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30328845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6919-32-0 | |
| Record name | TETRAPROP-2-ENYLAZANIUM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30328845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






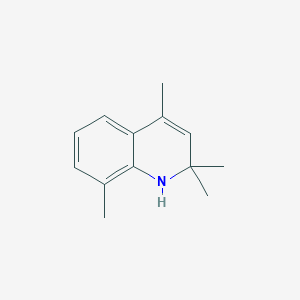
![Decahydrospiro[furan-2(3H),5'-[4,7]methano[5h]indene]](/img/structure/B3056045.png)
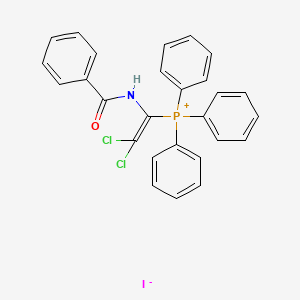
![4-methyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-amine](/img/structure/B3056051.png)
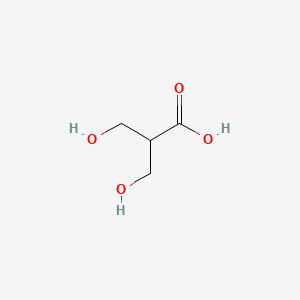
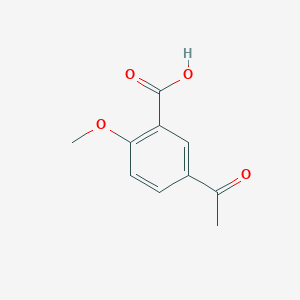
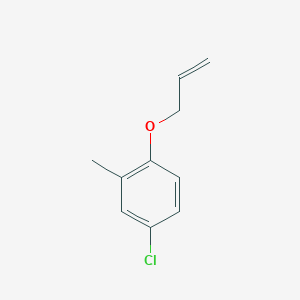

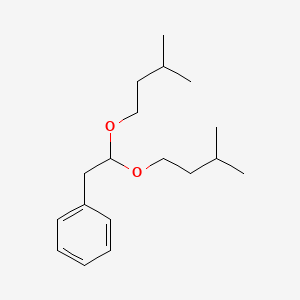
![1-Butanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,4-nonafluoro-](/img/structure/B3056058.png)
